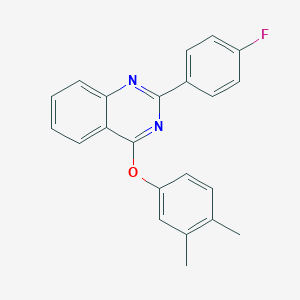![molecular formula C9H6Cl3N5O B15111135 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15111135.png)
2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole Ring to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Introduction of the Trichloroacetamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the trichloroacetamide group, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Oxidized tetrazole derivatives.
Reduction Products: Amine derivatives of the trichloroacetamide group.
Substitution Products: Various substituted phenyl-tetrazole derivatives.
科学的研究の応用
2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.
Material Science: The unique electronic properties of the tetrazole ring make this compound valuable in the development of advanced materials, such as energetic materials and coordination polymers.
Biological Research: The compound’s potential biological activities, including antibacterial and antifungal properties, are of interest for developing new antimicrobial agents.
作用機序
The mechanism of action of 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
類似化合物との比較
- N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles
Comparison: 2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct electronic and steric properties compared to other tetrazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C9H6Cl3N5O |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C9H6Cl3N5O/c10-9(11,12)8(18)14-6-2-1-3-7(4-6)17-5-13-15-16-17/h1-5H,(H,14,18) |
InChIキー |
XZFVXVWWUVLSMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111052.png)
![1-(4-fluorophenyl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B15111053.png)

![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B15111058.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)
![3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15111068.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
![3-(4-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111072.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B15111080.png)

![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15111104.png)
![Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide](/img/structure/B15111109.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B15111122.png)
